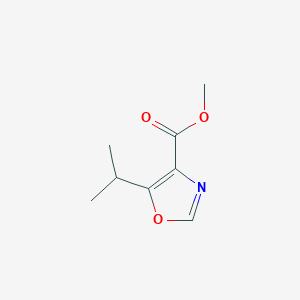
methyl 5-isopropyloxazole-4-carboxylate
概要
説明
methyl 5-isopropyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl ester group at the 4-position and an isopropyl group at the 5-position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropyloxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-2-methylpropanol with diethyl oxalate followed by cyclization can yield the desired oxazole derivative. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
methyl 5-isopropyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives.
科学的研究の応用
methyl 5-isopropyloxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 5-isopropyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
methyl 5-isopropyloxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(1-methylethyl)-1,3-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.
Methyl 5-(1-methylethyl)-1,3-imidazole-4-carboxylate: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.
Methyl 5-(1-methylethyl)-1,3-pyrazole-4-carboxylate: Contains two adjacent nitrogen atoms in the ring.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different heteroatoms in the ring
特性
CAS番号 |
72030-85-4 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
methyl 5-propan-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3 |
InChIキー |
UKMVXKZWKHQESS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=CO1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













